molecular formula C18H20N2O4 B15013477 2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15013477
M. Wt: 328.4 g/mol
InChI Key: MBLANEZHJNCMCC-YBFXNURJSA-N
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Description

2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse biological and chemical properties Hydrazones are compounds characterized by the presence of the functional group -NH-N=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-methylbenzohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in cells, contributing to its antiproliferative and antioxidative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide stands out due to its unique combination of a hydrazone group with a trimethoxy-substituted aromatic ring. This structure imparts distinct electronic properties and enhances its biological activity compared to other hydrazone derivatives.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H20N2O4/c1-12-7-5-6-8-14(12)18(21)20-19-11-13-9-15(22-2)17(24-4)16(10-13)23-3/h5-11H,1-4H3,(H,20,21)/b19-11+

InChI Key

MBLANEZHJNCMCC-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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